5-(2-aminoethoxy)-2H-1,3-benzodioxole
Overview
Description
5-(2-aminoethoxy)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole typically involves the reaction of 2H-1,3-benzodioxole with 2-aminoethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethoxy)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(2-aminoethoxy)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 5-(2-aminoethoxy)-2H-1,3-benzodioxole exerts its effects involves interactions with various molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxole ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: This compound shares the aminoethoxy functional group but lacks the benzodioxole ring.
2,3-dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of the aminoethoxy group.
3-acetoxy-2-methylbenzoic acid: Another related compound with different substituents on the benzene ring
Uniqueness
5-(2-aminoethoxy)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the aminoethoxy group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529431 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-85-2 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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